

Evolutionary conservation of Peptide YY acrossspecies

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An In-depth Technical Guide on the Evolutionary Conservation of Peptide YY

Introduction

Peptide YY (PYY) is a 36-amino acid peptide hormone belonging to the Neuropeptide Y (NPY) family, which also includes NPY and Pancreatic Polypeptide (PP).[1][2] Synthesized and secreted by endocrine L-cells in the distal gastrointestinal tract in response to caloric intake, PYY plays a crucial role in regulating appetite and energy homeostasis.[3][4] Upon release, the full-length form, PYY(1-36), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY(3-36).[5] This truncated peptide acts as a potent agonist for the Neuropeptide Y receptor type 2 (Y2R), mediating its anorexigenic effects primarily within the hypothalamus.[3][5] The remarkable conservation of PYY's structure and function across a wide range of vertebrate species underscores its fundamental physiological importance and makes it a significant target for therapeutic development in the context of obesity and metabolic disorders.

Evolutionary History and Gene Duplication

The NPY peptide family, including PYY, originated from a series of gene duplication events from a common ancestral gene.[6][7] Chromosome mapping studies suggest that an ancient chromosomal duplication event, which also involved the Hox gene clusters, gave rise to the gene encoding PYY.[7] Subsequently, a tandem duplication of the PYY gene, occurring before or concurrently with the emergence of tetrapods, generated the gene for Pancreatic Polypeptide (PPY).[6][7] While PYY and NPY are present in all vertebrates, PP is found in



tetrapods.[1] An independent duplication of the PYY gene also occurred in the teleost fish lineage.[7]

The primary structure of PYY is highly conserved, particularly in fish, suggesting that these sequences may represent the most ancestral forms of the peptide.[6] In contrast, PYY sequences in mammals show more variability when compared to the ancestral gnathostome sequence.[1]

Structural Conservation of Peptide YY

The amino acid sequence of **Peptide YY** exhibits a high degree of conservation across vertebrate evolution. The following table provides a comparison of PYY amino acid sequences from several representative species, highlighting the percentage identity relative to the human sequence.

Table 1: Amino Acid Sequence Alignment and Conservation of **Peptide YY** Across Vertebrate Species

Species	Amino Acid Sequence	% Identity to Human
Human (Homo sapiens)	YPIKPEAPGEDASPEELNRYY ASLRHYLNLVTRQRY	100%
Mouse (Mus musculus)	YPAKPEAPGEDASPEELSRY YASLRHYLNLVTRQRY	94.4%
Chicken (Gallus gallus)	YPPKPEAPGEGASPEELSRY YASLRHYLNLVTRQRY	88.9%
Zebrafish (Danio rerio)	YPPKPEQPGEDASPEEMNR YYASLRHYLNLVTRQRY	80.6%
Lesser Spotted Catshark (Scyliorhinus canicula)	YPPKPENPGEDASPEELNRY YASLRHYLNLVTRQRY	86.1%

Sequence data is compiled from publicly available databases and literature. The N-terminal sequences show the most variability, while the C-terminal region, crucial for receptor binding, is highly conserved.



Functional Conservation and Receptor Selectivity

The primary physiological role of PYY as a postprandial satiety signal is well-conserved across species. Peripheral administration of PYY(3-36) has been shown to inhibit food intake in rodents, primates, and humans.[4][8] In chickens, intravenous administration of PYY also suppresses food intake, indicating a conserved anorexigenic function in avian species as well. [9]

This conserved function is mediated through the Y2 receptor. Studies in Y2R knockout mice demonstrate a lack of anorectic effect from PYY(3-36), confirming the receptor's critical role.[8] The Y2 receptor itself is a G-protein coupled receptor that, upon binding PYY(3-36), couples to inhibitory G-proteins (Gi) to mediate its downstream effects.[3][10]

While PYY(3-36) is a selective agonist for the Y2 receptor, the parent peptide PYY(1-36) and NPY can bind to multiple Y receptor subtypes (Y1, Y2, Y4, Y5) with high affinity.[3][11] The binding affinities of PYY and its fragments can vary between species, as shown in the table below.

Table 2: Receptor Binding Affinities (Ki in nM) of PYY(3-36) Across Different Species

Ligand	Receptor	Ki (nM)
PYY(3-36)	Human Y2	0.03
PYY(3-36)	Rabbit Y2	0.17
PYY(3-36)	Rat Y2	>1000

Data adapted from a study investigating receptor selectivity.[12] Note the significant species selectivity of PYY(3-36) for the Y2 receptor, with much higher affinity for the human and rabbit receptors compared to the rat receptor.

Peptide YY Signaling Pathway

The anorexigenic effects of circulating PYY(3-36) are initiated by its binding to Y2 receptors located on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus. This interaction triggers a Gi-protein-coupled signaling cascade that inhibits



adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels results in the inhibition of NPY/AgRP neuron firing and a subsequent decrease in the release of the orexigenic peptides NPY and AgRP. This disinhibition of adjacent pro-opiomelanocortin (POMC) neurons promotes satiety.



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PYY(3-36) signaling cascade via the Y2 receptor.

Detailed Experimental Protocols Quantification of Peptide YY

Accurate measurement of PYY concentrations in biological samples is critical for research. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods.

Protocol 1: Competitive Radioimmunoassay (RIA) for PYY

This protocol outlines the general steps for a competitive RIA to measure PYY levels in plasma.

- Sample Collection and Preparation:
 - Collect whole blood into chilled tubes containing EDTA (as an anticoagulant) and a protease inhibitor such as aprotinin (e.g., Trasylol) to prevent PYY degradation.
 - Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.



Collect the plasma supernatant and store at -80°C until analysis. For some protocols, an
extraction step using C-18 columns may be required to concentrate the peptide and
remove interfering substances.[13]

Assay Procedure:

- Prepare a standard curve by serially diluting a known concentration of synthetic PYY standard.
- In assay tubes, add a constant amount of PYY-specific primary antibody and a constant amount of radiolabeled PYY (e.g., ¹²⁵I-PYY) to all tubes (except for total counts and nonspecific binding tubes).
- Add standards or unknown samples to their respective tubes.
- Incubate the mixture for 16-24 hours at 4°C to allow for competitive binding between the labeled and unlabeled PYY for the antibody.[14]
- Add a secondary antibody (precipitating antibody) to precipitate the primary antibodyantigen complexes.
- Incubate for an additional 20-30 minutes at 4°C, then centrifuge to pellet the bound fraction.[14]
- Carefully decant or aspirate the supernatant.
- Measure the radioactivity of the pellet using a gamma counter.

Data Analysis:

- The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled PYY in the sample.
- Plot a standard curve of radioactivity (cpm) versus the concentration of the PYY standards.
- Determine the concentration of PYY in the unknown samples by interpolating their radioactivity values from the standard curve.



Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for PYY

This protocol describes a typical sandwich ELISA procedure, though competitive formats also exist.

- Sample Collection:
 - Follow the same sample collection and preparation steps as for the RIA to obtain plasma.
 [15][16]
- Assay Procedure:
 - Use a 96-well microplate pre-coated with a capture antibody specific for PYY.
 - Wash the plate with the provided wash buffer.
 - Add PYY standards and unknown samples to the appropriate wells and incubate for 1-2 hours at 37°C.[15]
 - Wash the plate to remove unbound substances.
 - Add a biotin-conjugated detection antibody specific for PYY to each well and incubate.
 - Wash the plate again.
 - Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
 - Wash the plate a final time.
 - Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. HRP will
 catalyze a color change.
 - Incubate in the dark until optimal color development is achieved.
 - Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color from blue to yellow.
 - Measure the optical density (OD) at 450 nm using a microplate reader.



• Data Analysis:

- The OD is directly proportional to the amount of PYY captured.
- Create a standard curve by plotting the OD values versus the concentration of the PYY standards.
- Calculate the PYY concentration in the unknown samples from the standard curve.

In Vivo Functional Assay: Effect of PYY on Food Intake in Rodents

This protocol outlines a method to assess the anorexigenic effects of peripherally administered PYY in mice or rats.

Animal Acclimation:

- House animals individually to allow for accurate food intake measurement.
- Acclimate the animals to handling and intraperitoneal (IP) injections with saline for several days prior to the experiment to minimize stress-induced effects on feeding.[18]

Experimental Procedure:

- Fast the animals overnight (e.g., 16 hours) but allow ad libitum access to water.
- At the beginning of the dark cycle (the active feeding period for rodents), weigh the
 animals and administer a single IP injection of either vehicle (e.g., saline) or PYY(3-36) at
 the desired dose (e.g., 10-100 μg/kg).[19][20]
- Immediately after the injection, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

Data Analysis:

Calculate the food intake (in grams) for each animal at each time point.

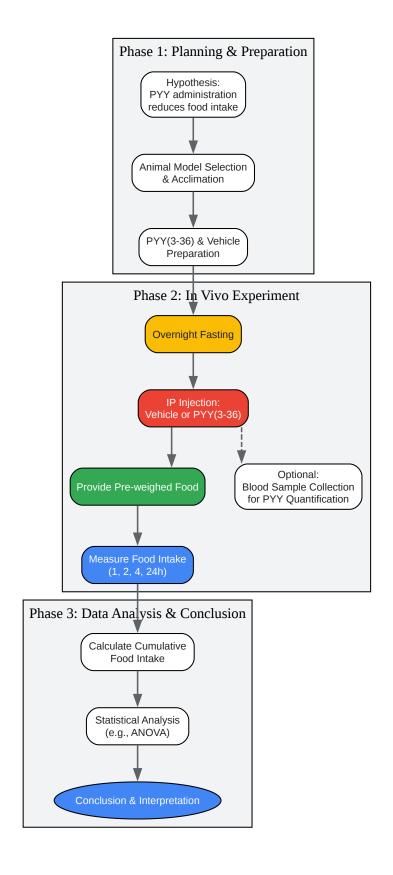


- Data can also be normalized to the animal's body weight.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the food intake between the vehicle-treated and PYY(3-36)-treated groups. A significant reduction in food intake in the PYY-treated group indicates an anorexigenic effect.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of PYY in appetite regulation, from initial hypothesis to final data interpretation.





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Generalized workflow for an in vivo PYY functional study.



Conclusion

Peptide YY is a hormone of significant interest in metabolic research, characterized by a remarkable degree of evolutionary conservation in both its structure and its primary function as a satiety signal. The high sequence homology, particularly in the C-terminal receptor-binding domain, across diverse vertebrate taxa from fish to mammals, highlights its indispensable role in energy balance. This conservation provides a strong rationale for the use of animal models in preclinical research aimed at understanding PYY's physiological mechanisms. For drug development professionals, the well-preserved PYY/Y2R signaling axis offers a robust and evolutionarily validated target for the development of novel therapeutics to combat obesity and related metabolic disorders. A thorough understanding of its cross-species pharmacology and the standardized experimental protocols to evaluate its function are fundamental to advancing this field of research.

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